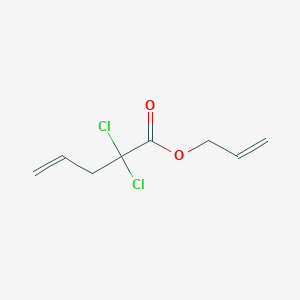![molecular formula C7H8N2O3S2 B14316929 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- CAS No. 109480-64-0](/img/structure/B14316929.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bis(methylthio)methylene group adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and triethylamine as a base . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones .
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- can be compared with other similar compounds, such as 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bis(methylthio)methylene group in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- makes it unique and enhances its reactivity compared to other similar compounds.
Properties
CAS No. |
109480-64-0 |
|---|---|
Molecular Formula |
C7H8N2O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-6(14-2)3-4(10)8-7(12)9-5(3)11/h1-2H3,(H2,8,9,10,11,12) |
InChI Key |
DJJUCEQHHGXTGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1C(=O)NC(=O)NC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
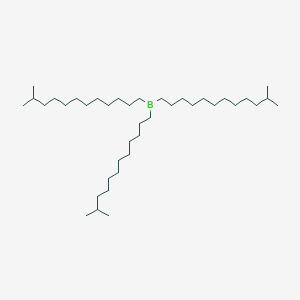

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
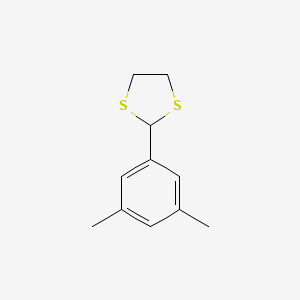
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
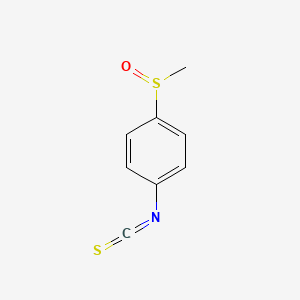
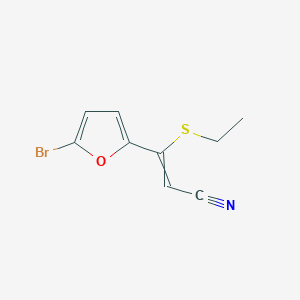
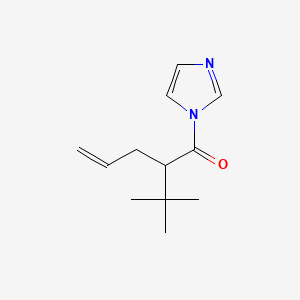
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

